molecular formula C15H14N4O4 B2452515 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034276-54-3

3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2452515
CAS No.: 2034276-54-3
M. Wt: 314.301
InChI Key: OLMNSNHXNSBGEK-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel chemical entity designed for pharmacological research, integrating two privileged heterocyclic structures known for diverse biological activities. The 1,2,4-oxadiazole ring is a noted bioisostere for ester and amide functionalities, improving metabolic stability, and has been identified in compounds with a wide spectrum of activities, including anti-inflammatory and anticancer effects . This heterocycle is found in several pharmacologically active molecules and is known for its inhibitory potential against targets like cyclooxygenases (COX) . The benzo[d]oxazol-2(3H)-one moiety is another scaffold of interest in medicinal chemistry, contributing to the compound's overall profile. The molecular architecture, featuring a pyrrolidine linker, suggests potential for interaction with various enzymatic targets. Researchers can leverage this compound as a key lead or tool molecule in drug discovery programs, particularly in the investigation of inflammation and oncology pathways. Its core structure is associated with the modulation of inflammatory mediators, and COX-2 is a particularly relevant target given its role in pathological inflammation and cancer progression . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-13(18-6-5-10(7-18)14-16-9-22-17-14)8-19-11-3-1-2-4-12(11)23-15(19)21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMNSNHXNSBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives

The benzo[d]oxazol-2(3H)-one scaffold serves as the foundational building block. Bromination at the 6-position is critical for subsequent functionalization.

Bromination of Benzo[d]oxazol-2(3H)-one

Bromination proceeds via electrophilic aromatic substitution. Two primary methods are documented:

Bromine in Acetic Acid

Dissolving benzo[d]oxazol-2(3H)-one (5.00 g, 37.00 mmol) in acetic acid (50 mL) and adding bromine (1.9 mL, 37.0 mmol) dropwise at 20°C for 4 hours yields 6-bromo-benzo[d]oxazol-2(3H)-one in 94% yield. The product precipitates upon ice quenching and is purified via filtration (m.p. 191.6–192.3°C). NMR and LCMS data confirm regioselectivity:

  • 1H NMR (DMSO-d6) : δ 11.81 (s, 1H), 7.57 (dd, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.3 Hz, 1H), 7.04 (dd, J = 8.3 Hz, 1H).
  • LCMS : m/z 211.8/213.8 [M−H]⁻.
N-Bromosuccinimide (NBS) in Acetic Acid

NBS (26.6 g, 0.15 mol) reacts with benzo[d]oxazol-2(3H)-one (20.0 g, 0.15 mol) in glacial acetic acid (220 mL) at room temperature for 72 hours, yielding 70% 6-bromo derivative after recrystallization (EtOH). This method minimizes over-bromination risks.

Synthesis of 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine

The pyrrolidine-oxadiazole fragment requires sequential heterocyclization and functionalization.

Pyrrolidine-3-carboxamide Formation

Pyrrolidine-3-carboxylic acid is converted to its amidoxime derivative via reaction with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux.

Oxadiazole Cyclization

The amidoxime undergoes cyclodehydration with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to 25°C, forming the 1,2,4-oxadiazole ring. Purification via silica chromatography affords 3-(1,2,4-oxadiazol-3-yl)pyrrolidine in 65–78% yield.

Coupling Strategies for Fragment Assembly

The 2-oxoethyl linker bridges the brominated benzoxazolone and pyrrolidine-oxadiazole moieties.

Nucleophilic Substitution

6-Bromo-benzo[d]oxazol-2(3H)-one (1.0 eq) reacts with 2-oxoethyl-pyrrolidine-oxadiazole (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, employing potassium carbonate (2.0 eq) as base. The reaction proceeds via SNAr mechanism, yielding the coupled product in 62% yield after HPLC purification.

Reductive Amination

Alternative routes involve condensing 2-oxoethylamine with pyrrolidine-oxadiazole under reducing conditions (NaBH3CN, MeOH), followed by coupling to the benzoxazolone core via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This method achieves 58% overall yield but requires strict anhydrous conditions.

Analytical Characterization

Critical spectroscopic data validate structural integrity:

  • 1H NMR (CDCl3) : δ 7.41 (d, J = 2.0 Hz, 1H, ArH), 7.32 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 6.99 (d, J = 8.5 Hz, 1H, ArH), 4.12–3.98 (m, 2H, pyrrolidine-CH2), 3.85–3.72 (m, 1H, oxadiazole-CH), 2.95–2.80 (m, 2H, COCH2).
  • HRMS : m/z calc. for C16H13BrN4O3 [M+H]⁺: 413.0234; found: 413.0238.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Bromination : Acetic acid enhances electrophilicity of Br⁺ but risks esterification byproducts. Dichloromethane (DCM) offers milder conditions but lower yields (84% vs. 94%).
  • Oxadiazole Formation : TFAA in DCM minimizes side reactions compared to PCl5.

Purification Challenges

Silica chromatography effectively separates polar byproducts, while recrystallization (EtOH/H2O) optimizes purity for crystalline intermediates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Bromine/Acetic Acid 94 >98 High efficiency, short reaction
NBS/Acetic Acid 70 95 Controlled selectivity
Nucleophilic Substitution 62 97 Scalable, minimal side products
Reductive Amination 58 93 Flexible for analogs

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different properties .

Scientific Research Applications

3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in various fields of biological research. Its structure, which includes a benzo[d]oxazole moiety and a 1,2,4-oxadiazole unit, suggests potential applications in pharmacology, particularly as an anti-inflammatory agent and for other therapeutic uses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of approximately 312.32 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The oxadiazole and pyrrolidine rings are known to enhance bioactivity by facilitating interactions with specific receptors or enzymes.

Anti-inflammatory Properties

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anti-inflammatory properties. For instance, a series of oxadiazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound demonstrated selective inhibition of COX-II with an IC50 value indicating strong anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar pyrrolidine derivatives. In vitro tests revealed that certain pyrrolidine-based compounds exhibited notable antibacterial and antifungal activities against various pathogens. This suggests that the target compound may possess similar antimicrobial effects due to its structural components .

GPBAR1 Agonist Activity

The compound has been explored as a potential agonist for the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammatory responses. Studies have shown that derivatives with similar scaffolds can selectively activate GPBAR1, leading to beneficial metabolic effects such as improved insulin sensitivity and reduced inflammation .

In Vivo Studies

In vivo studies have demonstrated the efficacy of oxadiazole derivatives in reducing inflammation in animal models. For example, one study reported a significant reduction in edema in rats treated with an oxadiazole derivative similar to our target compound, showcasing its potential as a therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Property Value/Description
Molecular FormulaC16H16N4O3C_{16}H_{16}N_{4}O_{3}
Molecular Weight312.32 g/mol
Anti-inflammatory ActivitySelective COX-II inhibition (IC50 comparable to Celecoxib)
Antimicrobial ActivityEffective against various bacterial strains
GPBAR1 Agonist ActivityPromotes metabolic benefits via receptor activation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via multi-step procedures involving coupling reactions. For example, similar benzoxazolone derivatives were prepared using General Procedure D, which involves coupling a pyrrolidine-oxadiazole intermediate with a benzo[d]oxazolone scaffold via a ketone linker. Typical yields range from 51% to 53% .
  • Validation : Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic pyrrolidine and oxadiazole proton signals) and high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition (e.g., C, H, N percentages) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • ¹H NMR resolves signals for the pyrrolidine ring (δ 1.8–3.5 ppm), oxadiazole protons (δ 8.0–8.5 ppm), and the benzoxazolone moiety (δ 6.8–7.5 ppm).
  • ¹³C NMR confirms carbonyl groups (e.g., ketone at ~200 ppm, oxadiazole carbons at ~160–170 ppm).
  • HRMS ensures molecular formula accuracy (e.g., calculated vs. observed mass within 2 ppm error) .

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodology : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, adjusting reaction time and stoichiometry in analogous syntheses increased yields from ~50% to >70% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If antibacterial assays show conflicting results (e.g., MIC values varying by >10 µg/mL), validate protocols using standardized strains (e.g., S. aureus ATCC 25923) and replicate under controlled conditions (pH, incubation time). Cross-reference with structural analogs (e.g., benzothiazolone derivatives) to identify activity trends .

Q. How can computational modeling predict this compound’s binding affinity to target enzymes?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against enzymes like bacterial DNA gyrase or fungal CYP51. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd values) .

Q. What are the challenges in analyzing stereochemical outcomes during synthesis?

  • Challenge : The pyrrolidine ring may adopt multiple conformations, complicating NMR interpretation.
  • Solution : Use 2D NOESY to detect spatial proximity of protons or X-ray crystallography (as done for related 1,2-benzisothiazolones) to resolve absolute configuration .

Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?

  • Example : Replacing the oxadiazole with a triazole ring in analogs reduced metabolic stability in liver microsomes (t½ decreased from 120 to 40 min). Use HPLC-MS to track metabolite formation and identify vulnerable sites (e.g., oxadiazole hydrolysis) .

Q. What experimental designs validate the compound’s mechanism of action in cellular assays?

  • Approach : Combine gene knockout studies (e.g., CRISPR-Cas9 targeting putative enzyme targets) with transcriptomic profiling (RNA-seq) to correlate cellular responses with molecular pathways. For example, upregulation of oxidative stress genes may indicate ROS-mediated toxicity .

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